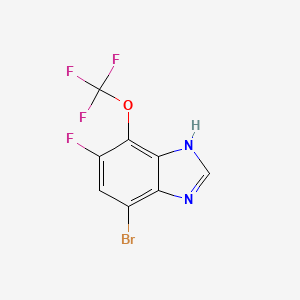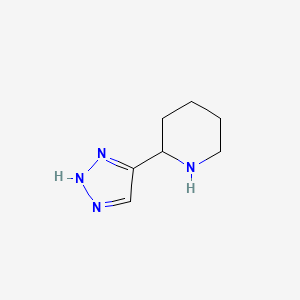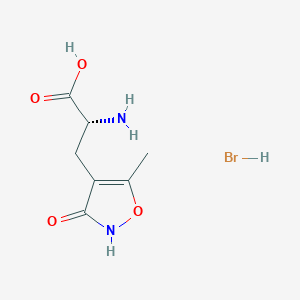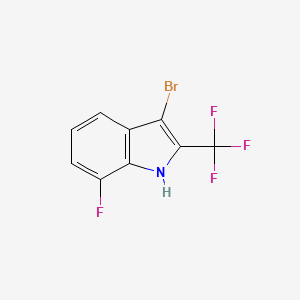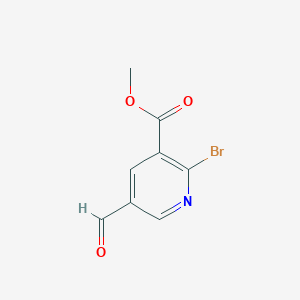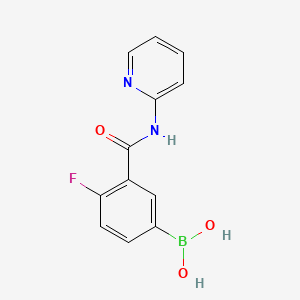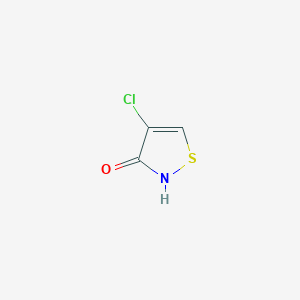
(R)-2-(Fluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)azetidine typically involves the cyclization of suitable precursors under specific conditions. One common method is the trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused compounds under mild reaction conditions . Another approach involves the use of photocatalysts to drive the formation of azetidines from alkenes and oximes .
Industrial Production Methods
Industrial production of ®-2-(Fluoromethyl)azetidine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Aplicaciones Científicas De Investigación
®-2-(Fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of ®-2-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. The ring strain and unique reactivity of the azetidine ring allow it to participate in various biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound without the fluoromethyl substituent.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
®-2-(Fluoromethyl)azetidine is unique due to its combination of ring strain and the presence of a fluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C4H8FN |
|---|---|
Peso molecular |
89.11 g/mol |
Nombre IUPAC |
(2R)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m1/s1 |
Clave InChI |
FJEHOKRORRMMCC-SCSAIBSYSA-N |
SMILES isomérico |
C1CN[C@H]1CF |
SMILES canónico |
C1CNC1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


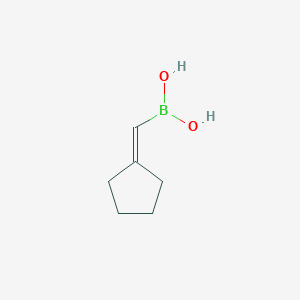
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

